2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of naphthylselenols or naphthylselenocyanates with chloroacetic acid under neutralized conditions . The reaction typically requires careful control of pH to avoid decomposition of the reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of 2-(4-carboxynaphthalen-1-yl)acetic acid.
Reduction: Formation of 2-(4-(hydroxymethyl)naphthalen-1-yl)ethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: Shares a similar naphthalene structure but differs in the position of the functional groups.
Acetic acid 4-hydroxy-2-methyl-naphthalen-1-yl ester: Another naphthalene derivative with different substituents.
Uniqueness: 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c14-8-10-6-5-9(7-13(15)16)11-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16) |
InChI Key |
UAMPRMINVIUYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CC(=O)O)CO |
Origin of Product |
United States |
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